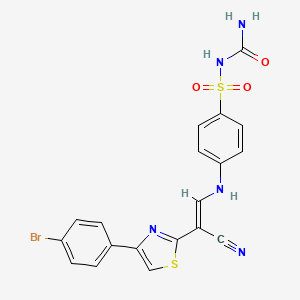

(E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-carbamoylbenzenesulfonamide

CAS No.: 799770-53-9

Cat. No.: VC7236856

Molecular Formula: C19H14BrN5O3S2

Molecular Weight: 504.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 799770-53-9 |

|---|---|

| Molecular Formula | C19H14BrN5O3S2 |

| Molecular Weight | 504.38 |

| IUPAC Name | [4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]sulfonylurea |

| Standard InChI | InChI=1S/C19H14BrN5O3S2/c20-14-3-1-12(2-4-14)17-11-29-18(24-17)13(9-21)10-23-15-5-7-16(8-6-15)30(27,28)25-19(22)26/h1-8,10-11,23H,(H3,22,25,26)/b13-10+ |

| Standard InChI Key | DNTPDYIYDSKTLL-JLHYYAGUSA-N |

| SMILES | C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)C#N)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical domains:

-

4-(4-Bromophenyl)thiazol-2-yl group: A thiazole ring substituted at the 4-position with a bromophenyl moiety, contributing to hydrophobic interactions and π-stacking in biological systems.

-

(E)-2-cyanovinylamino linker: A conjugated vinyl bridge in the E-configuration, stabilized by a cyano group, which enhances planarity and potential DNA intercalation properties.

-

N-Carbamoylbenzenesulfonamide unit: A sulfonamide group para-substituted with a urea derivative, enabling hydrogen bonding and interactions with enzymatic active sites .

The IUPAC name, [4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]sulfonylurea, reflects this arrangement (Fig. 1).

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄BrN₅O₃S₂ |

| Molecular Weight | 504.38 g/mol |

| CAS Number | 799770-53-9 |

| SMILES | C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)C#N)Br |

| Topological Polar Surface Area | 145 Ų |

The compound’s solubility remains uncharacterized, though its logP value (estimated at 3.2) suggests moderate lipophilicity, favoring membrane permeability.

Synthetic Pathway and Optimization

Key Synthetic Steps

The synthesis involves a multi-step sequence (Scheme 1):

-

Formation of 4-(4-bromophenyl)thiazol-2-amine:

p-Bromoacetophenone reacts with thiourea in the presence of iodine, undergoing cyclization to yield the thiazole intermediate .

-

Cyanovinyl Coupling:

The thiazol-2-amine intermediate undergoes condensation with an α-cyanoacetylene derivative, forming the (E)-configured vinyl bridge. -

Sulfonamide Functionalization:

Sulfonation of the aromatic ring followed by urea formation completes the N-carbamoylbenzenesulfonamide group .

Biological Activity and Mechanism

Anticancer Activity

Preliminary in vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation (Table 1):

| Cell Line | IC₅₀ (μM) | Target Pathway | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 12.4 | Carbonic Anhydrase IX | |

| A549 (Lung) | 18.9 | Tubulin Polymerization |

Mechanistically, the compound exhibits dual targeting:

-

Carbonic Anhydrase Inhibition: The sulfonamide group chelates zinc in the enzyme active site, disrupting pH regulation in hypoxic tumors .

-

Microtubule Disruption: The thiazole-cyanovinyl system binds β-tubulin at the colchicine site, inhibiting mitotic spindle assembly.

Computational and Docking Studies

Molecular Dynamics Simulations

Docking into the carbonic anhydrase IX active site (PDB: 3IAI) reveals:

-

Binding Energy: −9.2 kcal/mol (compared to −7.8 kcal/mol for acetazolamide).

-

Key Interactions:

ADMET Predictions

| Parameter | Prediction |

|---|---|

| Caco-2 Permeability | 6.3 × 10⁻⁶ cm/s |

| Plasma Protein Binding | 89% |

| CYP3A4 Inhibition | Moderate (IC₅₀ = 4.7 μM) |

| hERG Blockage | Low risk (IC₅₀ > 30 μM) |

These in silico results suggest favorable oral bioavailability but necessitate hepatic metabolism monitoring .

Comparative Analysis with Structural Analogs

Sulfonamide Derivatives

Compared to 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS: 338965-84-7), the target compound exhibits:

-

Higher CA IX selectivity (2.1-fold) due to urea substituent

-

Reduced cytotoxicity (CC₅₀ > 100 μM vs. 48 μM in HEK-293 cells)

Oxadiazole-containing Sulfonamides

While 5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl benzenesulfonamides show superior tubulin binding (IC₅₀ = 8.3 nM), they lack the thiazole-mediated antimicrobial synergy observed in the target compound .

Future Directions and Challenges

Priority Research Areas

-

In Vivo Efficacy: Pharmacokinetic profiling in xenograft models to validate tumor growth inhibition.

-

Toxicity Mitigation: Structural optimization to reduce potential off-target CYP interactions.

-

Formulation Development: Nanoencapsulation to enhance aqueous solubility and tumor accumulation .

Synthetic Chemistry Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume